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molecular formula C13H18N2O3S B086941 N-(4-(Piperidin-1-ylsulphonyl)phenyl)acetamide CAS No. 5702-82-9

N-(4-(Piperidin-1-ylsulphonyl)phenyl)acetamide

Cat. No. B086941
M. Wt: 282.36 g/mol
InChI Key: TVEBRNUNWHDRLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07511133B2

Procedure details

N-[4-(Acetylamino)phenylsulfonyl]piperidine (Example 5) was heated at 100° C. in 20% hydrochloric acid (5 mL) for one hour (TLC ethyl acetate/dichloromethane 8:2). The solution is neutralized at 0° C. with NaOH. The precipitate that forms is filtered and recrystallized from methanol/diethyl ether to afford the desired N-[4-(amino)phenylsulfonyl]piperidine. 70.62% yield; white solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethyl acetate dichloromethane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([NH:4][C:5]1[CH:10]=[CH:9][C:8]([S:11]([N:14]2[CH2:19][CH2:18][CH2:17][CH2:16][CH2:15]2)(=[O:13])=[O:12])=[CH:7][CH:6]=1)(=O)C.C(OCC)(=O)C.ClCCl.[OH-].[Na+]>Cl>[NH2:4][C:5]1[CH:10]=[CH:9][C:8]([S:11]([N:14]2[CH2:19][CH2:18][CH2:17][CH2:16][CH2:15]2)(=[O:13])=[O:12])=[CH:7][CH:6]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)NC1=CC=C(C=C1)S(=O)(=O)N1CCCCC1
Name
ethyl acetate dichloromethane
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC.ClCCl
Name
Quantity
5 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitate that forms is filtered
CUSTOM
Type
CUSTOM
Details
recrystallized from methanol/diethyl ether

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(C=C1)S(=O)(=O)N1CCCCC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 70.62%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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